2-(1-METHYLETHYL)-3-QUINOLINOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-METHYLETHYL)-3-QUINOLINOL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of an isopropyl group at the second position and a hydroxyl group at the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(1-METHYLETHYL)-3-QUINOLINOL, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, reducing environmental impact.
Ionic Liquid-Mediated Reactions: Ionic liquids are used as solvents and catalysts, offering recyclability and reduced toxicity.
Chemical Reactions Analysis
2-(1-METHYLETHYL)-3-QUINOLINOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-3-one derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinolin-3-one derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
2-(1-METHYLETHYL)-3-QUINOLINOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-METHYLETHYL)-3-QUINOLINOL involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(1-METHYLETHYL)-3-QUINOLINOL can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a wide range of applications.
2-Methylquinoline: Similar structure with a methyl group instead of an isopropyl group.
3-Hydroxyquinoline: Similar structure with a hydroxyl group at the third position.
Uniqueness:
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-propan-2-ylquinolin-3-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13-12/h3-8,14H,1-2H3 |
InChI Key |
YQNSLMLGGGCLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.